molecular formula C11H17NO3S B12212117 N-(4-hydroxybutan-2-yl)-4-methylbenzenesulfonamide

N-(4-hydroxybutan-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B12212117
M. Wt: 243.32 g/mol
InChI Key: LZGFDTHJPBKQAA-UHFFFAOYSA-N
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Description

N-(4-hydroxybutan-2-yl)-4-methylbenzenesulfonamide is a chemical compound with a unique structure that includes a hydroxybutyl group and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxybutan-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-hydroxybutan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxybutan-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed

    Oxidation: Formation of N-(4-oxobutan-2-yl)-4-methylbenzenesulfonamide.

    Reduction: Formation of N-(4-aminobutan-2-yl)-4-methylbenzenesulfonamide.

    Substitution: Formation of N-(4-chlorobutan-2-yl)-4-methylbenzenesulfonamide.

Scientific Research Applications

N-(4-hydroxybutan-2-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxybutan-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxybutyl group can form hydrogen bonds with amino acid residues in the enzyme, while the sulfonamide group can interact with other functional groups, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxybutan-2-yl)acetamide
  • N-(4-(4-hydroxy-2-methylbutan-2-yl)amino)phenyl)acetamide

Uniqueness

N-(4-hydroxybutan-2-yl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

N-(4-hydroxybutan-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H17NO3S/c1-9-3-5-11(6-4-9)16(14,15)12-10(2)7-8-13/h3-6,10,12-13H,7-8H2,1-2H3

InChI Key

LZGFDTHJPBKQAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CCO

Origin of Product

United States

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